3,4-dinitrobenzoyl Chloride

概要

説明

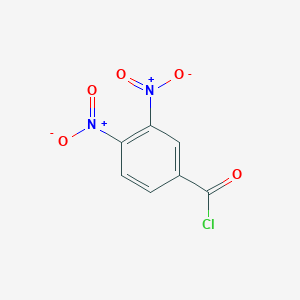

3,4-Dinitrobenzoyl Chloride is an organic compound with the molecular formula C7H3ClN2O5. It is a derivative of benzoyl chloride, where two nitro groups are substituted at the 3 and 4 positions of the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical substances .

準備方法

Synthetic Routes and Reaction Conditions

3,4-Dinitrobenzoyl Chloride can be synthesized through the reaction of 3,4-dinitrobenzoic acid with chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the following steps:

-

Reaction with Oxalyl Chloride

- 3,4-Dinitrobenzoic acid is dissolved in a solvent like benzene.

- Oxalyl chloride is added to the solution along with a catalytic amount of pyridine.

- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

-

Reaction with Phosphorus Pentachloride

- 3,4-Dinitrobenzoic acid is mixed with phosphorus pentachloride in a dry environment.

- The reaction is carried out under controlled temperature conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Amidation Reactions

3,4-Dinitrobenzoyl chloride reacts readily with primary and secondary amines to form substituted amides. This reaction is typically conducted in anhydrous solvents (e.g., toluene or dichloromethane) with a base such as triethylamine to neutralize HCl.

Example Reaction with Propylamine:

- Conditions : this compound (1.2 equiv), propylamine (1.2 equiv), triethylamine (1.2 equiv), 4-dimethylaminopyridine (0.1 equiv) in CH₂Cl₂ at 25°C for 3 hours .

- Product : 3,4-Dinitrobenzamide derivatives.

- Workup : The crude product is washed with aqueous HCl, sodium bicarbonate, and water, followed by recrystallization.

| Amine | Solvent | Catalyst/Base | Reaction Time | Product |

|---|---|---|---|---|

| Propylamine | CH₂Cl₂ | Et₃N, 4-DMAP | 3 hours | N-Propyl-3,4-dinitrobenzamide |

| Ethylamine HCl | Toluene | Et₃N | Overnight | N-Ethyl-3,4-dinitrobenzamide |

This reaction is critical for synthesizing bioactive amides and analytical derivatives .

Hydrolysis

This compound undergoes rapid hydrolysis in aqueous environments to form 3,4-dinitrobenzoic acid , releasing HCl gas.

Reaction Mechanism:

- Hazards : Contact with water liberates toxic HCl gas, requiring strict moisture control during handling .

Esterification

While direct esterification with alcohols is less documented for the 3,4-isomer, analogous reactions with 3,5-dinitrobenzoyl chloride suggest potential reactivity. For example:

- General Protocol : Alcohols react with acyl chlorides in pyridine to form esters .

- Expected Product : 3,4-Dinitrobenzoate esters, characterized by melting points and spectral data.

Derivatization in Analytical Chemistry

This compound is employed to derivatize amines and hydroxyl groups for chromatographic analysis (e.g., HPLC). The electron-deficient aromatic ring enhances UV detection sensitivity .

Comparative Reactivity

The 3,4-dinitro substituents slightly alter reactivity compared to the 3,5-isomer:

科学的研究の応用

Analytical Chemistry Applications

Derivatization Agent for Organic Compounds

3,4-Dinitrobenzoyl chloride is primarily employed as a derivatization agent in the analysis of alcohols and amines. This process enhances the detectability of these compounds during chromatographic analysis:

- Quantitative Estimation : It is used for the quantitative estimation of hydroxyl groups in organic compounds. The derivatization reaction typically occurs in pyridine to neutralize the hydrochloric acid produced during the reaction .

- High-Performance Liquid Chromatography (HPLC) : The compound reacts with hydroxyl or amino groups to form stable esters or amides, which can be analyzed via HPLC. This method is particularly useful for detecting biogenic amines in fermented foods and polyamines in biological fluids .

Case Study: Detection of Biogenic Amines

A study demonstrated the efficacy of this compound in detecting biogenic amines using liquid chromatography. The derivatization allowed for enhanced sensitivity and specificity when analyzing complex matrices such as food samples .

Synthetic Chemistry Applications

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds:

- Electrophilic Aromatic Substitution : It can undergo electrophilic aromatic substitution reactions to create more complex structures. For instance, it has been used to synthesize novel nocodazole analogues that exhibit potential anti-cancer activity by inhibiting tubulin polymerization .

- Synthesis of Carbocyclic Analogues : The compound has been utilized to synthesize carbocyclic analogues of distamycin, which are investigated for their alkylating properties and potential therapeutic applications .

Case Study: Nocodazole Analogues

In a research study focused on developing hybrid nocodazole analogues, this compound was used to modify existing structures to enhance their biological activity against cancer cell lines. The resulting compounds showed promising results as inhibitors of tubulin assembly .

Potential Therapeutic Applications

While primarily used in analytical and synthetic chemistry, there is growing interest in the therapeutic potential of derivatives formed from this compound:

- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The modifications made using this compound have led to compounds with improved potency compared to their parent structures .

Summary Table of Applications

| Application Area | Specific Use Cases | Methodology/Technique |

|---|---|---|

| Analytical Chemistry | Derivatization of alcohols and amines | HPLC |

| Quantitative estimation of hydroxyl groups | Pyridine reaction | |

| Synthetic Chemistry | Synthesis of nocodazole analogues | Electrophilic aromatic substitution |

| Synthesis of carbocyclic analogues | Multi-step organic synthesis | |

| Therapeutic Applications | Anticancer activity evaluation | Cytotoxicity assays |

作用機序

The mechanism of action of 3,4-Dinitrobenzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive .

類似化合物との比較

Similar Compounds

3,5-Dinitrobenzoyl Chloride: Similar structure but with nitro groups at the 3 and 5 positions.

4-Nitrobenzoyl Chloride: Contains a single nitro group at the 4 position.

Uniqueness

3,4-Dinitrobenzoyl Chloride is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it undergoes. This positioning makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

生物活性

3,4-Dinitrobenzoyl chloride is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized from 3,4-dinitrobenzoic acid through various methods, including the reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The general reaction involves converting the carboxylic acid group into an acyl chloride, which enhances its reactivity in subsequent chemical reactions.

Antifungal Activity

Research has indicated that derivatives of dinitrobenzoic acids exhibit significant antifungal properties. For instance, a study demonstrated that ethyl 3,5-dinitrobenzoate showed potent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.52 mM. This suggests that similar compounds, including this compound derivatives, could exhibit comparable antifungal effects due to their structural similarities and functional nitro groups .

Cytotoxicity and Anticancer Potential

In studies evaluating the cytotoxic effects of various dinitrobenzoyl derivatives on cancer cell lines, compounds derived from this compound were tested for their ability to inhibit tubulin polymerization. Notably, certain analogues demonstrated IC₅₀ values as low as 6 μM against A549 human lung cancer cells. This indicates a potential role for these compounds in developing new anticancer therapies .

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Tubulin Assembly : Compounds derived from dinitrobenzoyl chloride have been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer proliferation.

- Disruption of Membrane Integrity : The presence of nitro groups in the aromatic ring may interact with fungal cell membranes, leading to increased permeability and subsequent cell death .

Case Studies

- Antifungal Efficacy Against Candida spp.:

- Cytotoxic Effects on Cancer Cell Lines:

Data Table: Biological Activity Summary

特性

IUPAC Name |

3,4-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473166 | |

| Record name | 3,4-dinitrobenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24376-18-9 | |

| Record name | 3,4-dinitrobenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?

A: In this research, this compound serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。